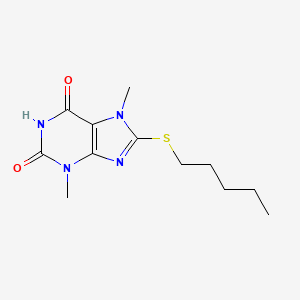
3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione is a useful research compound. Its molecular formula is C12H18N4O2S and its molecular weight is 282.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,7-Dimethyl-8-pentylsulfanylpurine-2,6-dione is a purine derivative with potential biological activity that has garnered interest in pharmaceutical development. Its unique structural features suggest various mechanisms of action, which may contribute to its therapeutic potential. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a purine base with two methyl groups at the 3 and 7 positions, a pentylsulfanyl group at the 8 position, and carbonyl groups at the 2 and 6 positions. This configuration may influence its interactions with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
These activities are summarized in Table 1.
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Disruption of bacterial cell wall synthesis |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could act on specific receptors that mediate cellular responses to stress and inflammation.
- Gene Expression Regulation : There is evidence suggesting that it influences the expression of genes related to oxidative stress and inflammation.
Case Studies
Several case studies have explored the effects of this compound in different biological contexts:
-
Case Study on Oxidative Stress in Neuronal Cells :
- Researchers administered varying concentrations of this compound to neuronal cell cultures exposed to oxidative stress.
- Results indicated a significant reduction in markers of oxidative damage compared to control groups.
-
Case Study on Inflammatory Response in Macrophages :
- A study investigated the impact of the compound on macrophage activation induced by lipopolysaccharides (LPS).
- Findings showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha) upon treatment with the compound.
These case studies underscore the compound's potential therapeutic applications in neuroprotection and inflammatory diseases.
Properties
IUPAC Name |
3,7-dimethyl-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-4-5-6-7-19-12-13-9-8(15(12)2)10(17)14-11(18)16(9)3/h4-7H2,1-3H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLJSIWSVPZDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














